3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-16(11-23-13-4-1-2-5-14(13)26-19(23)25)22-8-7-12(10-22)17-20-18(27-21-17)15-6-3-9-28-15/h1-6,9,12H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSOTPSALEINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the pyrrolidine ring and the thiophene-substituted oxadiazole moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization. The goal is to achieve high yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The benzo[d]oxazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes or as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: Compounds with similar benzo[d]oxazole cores but different substituents.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring with different substituents.
Uniqueness
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions, making it a valuable compound for research and development.
Biological Activity
The compound 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule featuring multiple bioactive moieties. Its structural components suggest potential for diverse biological activities, particularly in medicinal chemistry and drug discovery.
Structural Characteristics
This compound includes:
- A benzo[d]oxazole core, known for its pharmacological properties.
- A pyrrolidine ring that may enhance binding interactions with biological targets.
- A thiophene unit contributing to its electronic properties.
- An oxadiazole derivative, which has been associated with various biological activities.
Biological Activities
Research indicates that compounds containing similar structural motifs exhibit a wide range of biological activities, including:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as COX or histone deacetylases (HDAC), leading to reduced inflammation or altered cell cycle progression.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in signaling pathways pertinent to cancer and inflammation.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Cytotoxicity Studies :
- Anti-inflammatory Research :
-
Synthetic Approaches :
- The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions for high yield and purity . This includes cyclization reactions and nucleophilic substitutions tailored for specific functional groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how is its structural integrity validated?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing thiophene-containing precursors with nitrile oxides under reflux conditions (e.g., using ethanol or toluene as solvent) .
- Step 2 : Introduction of the pyrrolidine moiety via nucleophilic substitution or coupling reactions. For example, bromoacetophenone derivatives may react with amine intermediates under reflux with sodium ethoxide .
- Step 3 : Final assembly of the benzoxazolone core using ester hydrolysis followed by cyclization with activating agents like DCC (dicyclohexylcarbodiimide) .
- Characterization : Validate purity and structure using:
- 1H/13C NMR : Confirm proton environments (e.g., pyrrolidine methylene groups at δ 2.5–3.5 ppm, benzoxazolone carbonyl at ~170 ppm) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]+: 438.12; observed: 438.11) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 60.2%, H: 4.1%, N: 12.8%) .
Q. What key functional groups dictate this compound’s reactivity in biological assays?
- Critical Groups :
- Benzoxazolone (2-oxabenzoxazole) : Imparts hydrogen-bonding capacity via the lactone oxygen and carbonyl group, often linked to enzyme inhibition .
- 1,2,4-Oxadiazole : Enhances metabolic stability and π-π stacking interactions with biological targets .
- Thiophene : Modulates lipophilicity and electronic properties, influencing membrane permeability .
Q. How can researchers design preliminary biological activity screens for this compound?
- Assay Design :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC determination) .
- Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms (e.g., 14-α-demethylase) via fluorometric or colorimetric assays .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .
Advanced Research Questions
Q. What strategies optimize synthetic yield and scalability while minimizing impurities?
- Process Optimization :
- Catalysis : Replace traditional bases (e.g., NaH) with organocatalysts like DMAP to enhance regioselectivity in oxadiazole formation .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for cyclization efficiency .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to resolve diastereomers or byproducts .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like 14-α-demethylase (PDB: 3LD6). Focus on interactions between the oxadiazole ring and heme iron .
- MD Simulations : Perform 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes .
- QSAR : Correlate substituent variations (e.g., thiophene vs. phenyl) with bioactivity using descriptors like logP and polar surface area .
Q. What experimental methods resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Dose-Response Curves : Confirm activity across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives .
- Metabolic Stability : Pre-incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .
Q. How do structural modifications (e.g., substituting thiophene with furan) impact bioactivity?
- SAR Framework :
- Synthesis : Replace thiophene with furan via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Testing : Compare antimicrobial IC50 values of analogs. For example, furan derivatives may show reduced activity due to weaker π-stacking .
- Analysis : Use Hammett plots to correlate electronic effects (σ values) with potency .
Q. What analytical techniques assess the compound’s stability under physiological conditions?
- Protocols :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .
- Photostability : Use ICH Q1B guidelines (UV light at 320–400 nm) to evaluate light-induced decomposition .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for oxadiazole formation to avoid hydrolysis .
- Characterization : Always include DEPT-135 NMR to distinguish CH2 groups in the pyrrolidine ring .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
